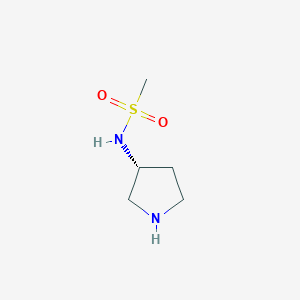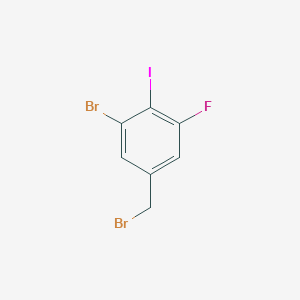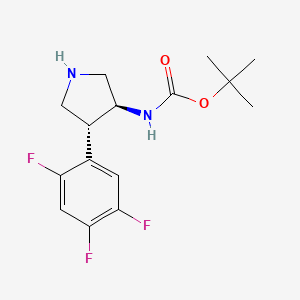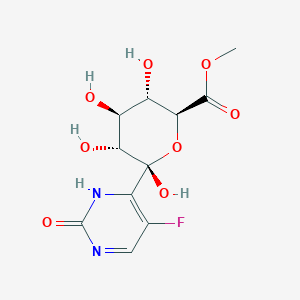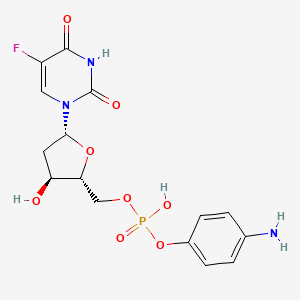
2'-Deoxy-5-fluorouridine-5'-(4-aminophenyl)monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate is a synthetic nucleoside analogue. It is structurally related to 5-fluorouracil, a well-known chemotherapeutic agent. This compound is designed to interfere with DNA synthesis, making it a potent antineoplastic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Fluorination: The 5-position of the uridine is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating reagent like phosphorus oxychloride (POCl3) in the presence of a base.
Amination: The 4-aminophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the fluorination, phosphorylation, and amination reactions.
Purification: The compound is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) and various alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with different functional groups and properties.
Scientific Research Applications
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, the compound prevents the formation of thymidine monophosphate (TMP), leading to DNA damage and cell death. The molecular targets include the active site of thymidylate synthase, and the pathways involved are those related to DNA synthesis and repair.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that also inhibits thymidylate synthase.
Floxuridine: Another nucleoside analogue with similar mechanisms of action.
2’-Deoxy-5-fluorouridine: A precursor to the compound , with similar properties but different functional groups.
Uniqueness
2’-Deoxy-5-fluorouridine-5’-(4-aminophenyl)monophosphate is unique due to its specific structural modifications, which enhance its ability to inhibit thymidylate synthase and its potential for targeted cancer therapy. The addition of the 4-aminophenyl group provides additional binding interactions, increasing its efficacy compared to similar compounds.
Properties
Molecular Formula |
C15H17FN3O8P |
|---|---|
Molecular Weight |
417.28 g/mol |
IUPAC Name |
(4-aminophenyl) [(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H17FN3O8P/c16-10-6-19(15(22)18-14(10)21)13-5-11(20)12(26-13)7-25-28(23,24)27-9-3-1-8(17)2-4-9/h1-4,6,11-13,20H,5,7,17H2,(H,23,24)(H,18,21,22)/t11-,12+,13+/m0/s1 |
InChI Key |
PXZLZKCYKJOBQJ-YNEHKIRRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


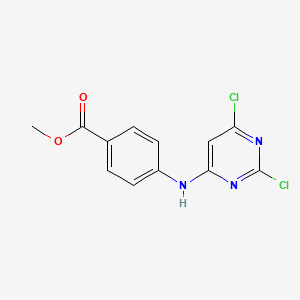

![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)
![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)

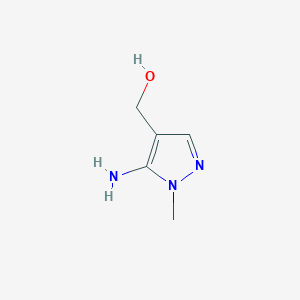
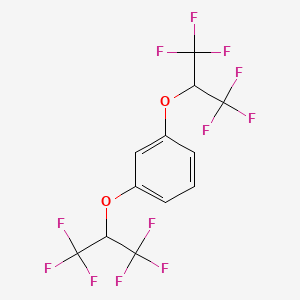
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
